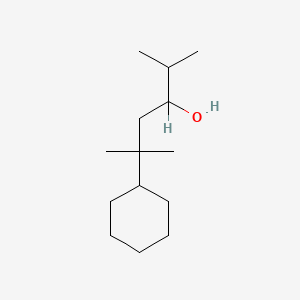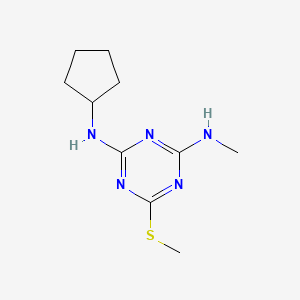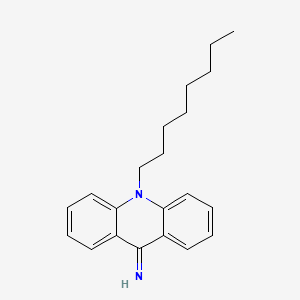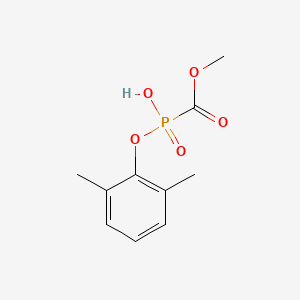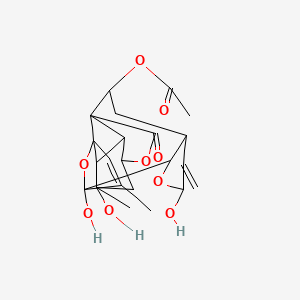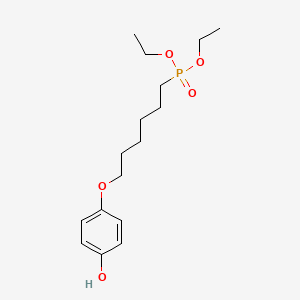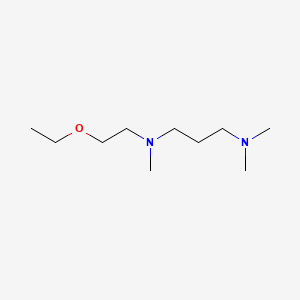
N-(2-Ethoxyethyl)-N,N',N'-trimethylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Ethoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine is an organic compound with a complex structure that includes both ethoxyethyl and trimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine typically involves the reaction of 2-ethoxyethylamine with trimethylamine and propane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Ethoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Ethoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or alcohols, while reduction may produce amines or hydrocarbons.
Applications De Recherche Scientifique
N-(2-Ethoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which N-(2-Ethoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine
- N-(2-Propoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine
- N-(2-Butoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine
Uniqueness
N-(2-Ethoxyethyl)-N,N’,N’-trimethylpropane-1,3-diamine is unique due to its specific combination of ethoxyethyl and trimethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
94005-95-5 |
|---|---|
Formule moléculaire |
C10H24N2O |
Poids moléculaire |
188.31 g/mol |
Nom IUPAC |
N'-(2-ethoxyethyl)-N,N,N'-trimethylpropane-1,3-diamine |
InChI |
InChI=1S/C10H24N2O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h5-10H2,1-4H3 |
Clé InChI |
WYLUZYJBGBMLFZ-UHFFFAOYSA-N |
SMILES canonique |
CCOCCN(C)CCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


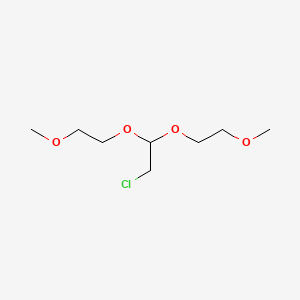
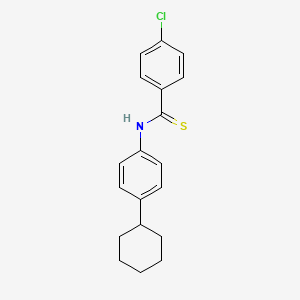
![Magnesium bis[2-(2,4-dichlorophenoxy)propionate]](/img/structure/B12669481.png)
